amine CAS No. 1155928-96-3](/img/structure/B602914.png)
[(2,5-Dibromophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dibromophenyl)sulfonylamine is a chemical compound with the molecular formula C10H13Br2NO3S and a molecular weight of 387.0881 g/mol This compound features a sulfonyl group attached to a dibromophenyl ring and an amine group linked to an ethyl and hydroxyethyl chain
Preparation Methods
The synthesis of (2,5-Dibromophenyl)sulfonylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromophenyl sulfone and 1-ethyl-2-hydroxyethylamine as starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically heated to a specific temperature to optimize the reaction rate and yield.
Chemical Reactions Analysis
(2,5-Dibromophenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The dibromophenyl ring can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
(2,5-Dibromophenyl)sulfonylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2,5-Dibromophenyl)sulfonylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to the modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
(2,5-Dibromophenyl)sulfonylamine can be compared with similar compounds such as:
(2,5-Dichlorophenyl)sulfonylamine: This compound has chlorine atoms instead of bromine, which may result in different reactivity and biological activity.
(2,5-Dibromophenyl)sulfonylamine: The presence of a methyl group instead of an ethyl group can influence the compound’s properties and applications.
Properties
CAS No. |
1155928-96-3 |
|---|---|
Molecular Formula |
C10H13Br2NO3S |
Molecular Weight |
387.09g/mol |
IUPAC Name |
2,5-dibromo-N-(1-hydroxybutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Br2NO3S/c1-2-8(6-14)13-17(15,16)10-5-7(11)3-4-9(10)12/h3-5,8,13-14H,2,6H2,1H3 |
InChI Key |
CZGAGZRJLFEJBK-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol](/img/structure/B602836.png)
![2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B602837.png)
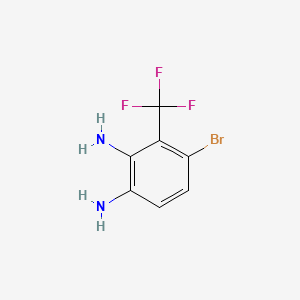
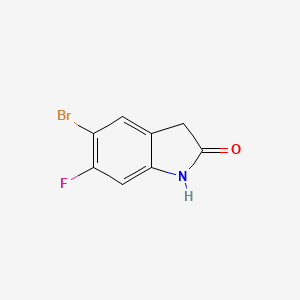
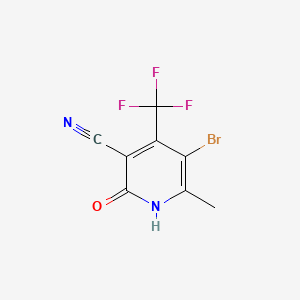

![[(4-Bromo-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602845.png)

![4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B602847.png)
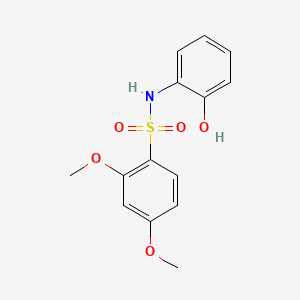
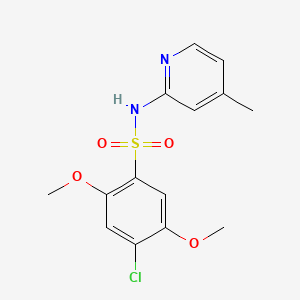
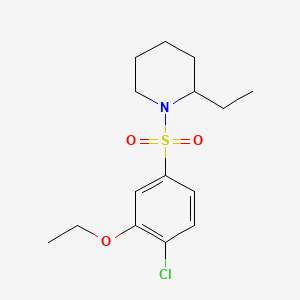
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602854.png)
